molecular formula C18H28N2O4S B4629050 4-methoxy-N-(3-methylbutyl)-3-(piperidin-1-ylsulfonyl)benzamide

4-methoxy-N-(3-methylbutyl)-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B4629050
M. Wt: 368.5 g/mol
InChI Key: JQWBHIMUXRTTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(3-methylbutyl)-3-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H28N2O4S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-N-(3-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide is 368.17697855 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Clinical Use of Related Compounds

Metoclopramide, a compound with some structural similarities, is extensively studied for its pharmacological properties and clinical applications. Metoclopramide is primarily used in gastro-intestinal diagnostics, and in treating various types of vomiting and a variety of functional and organic gastro-intestinal disorders. It has shown efficacy in facilitating radiological identification of lesions in the small intestine, reducing post-operative vomiting, and ameliorating some types of drug-induced vomiting. Its action on the motility of the gastro-intestinal tract has been well documented, including improved resting tone of the oesophageal sphincter and accelerated gastric emptying (Pinder et al., 2012).

Emerging Scaffolds for Antimicrobial Agents

Benzofuran and its derivatives, while structurally distinct, serve as a model for the potential of novel chemical scaffolds in antimicrobial therapy. These compounds, found in natural products and synthetic compounds, demonstrate a wide range of biological and pharmacological applications. Benzofuran derivatives, for example, have been used in the treatment of skin diseases and show promise as efficient antimicrobial candidates. This highlights the importance of exploring novel chemical structures for therapeutic applications (Hiremathad et al., 2015).

Amyloid Imaging in Alzheimer's Disease

While not directly related to the specific chemical structure of "4-methoxy-N-(3-methylbutyl)-3-(1-piperidinylsulfonyl)benzamide," the development and application of amyloid imaging ligands in Alzheimer's disease research underscore the potential of specialized compounds in diagnostic imaging. These studies exemplify how targeted chemical agents can be utilized to improve our understanding and treatment of complex diseases (Nordberg, 2008).

Properties

IUPAC Name

4-methoxy-N-(3-methylbutyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-14(2)9-10-19-18(21)15-7-8-16(24-3)17(13-15)25(22,23)20-11-5-4-6-12-20/h7-8,13-14H,4-6,9-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWBHIMUXRTTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.